(4-Benzoyloxy-6,7-dimethyl-5,8-dioxonaphthalen-1-yl) benzoate
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Overview
Description
4-(BENZOYLOXY)-6,7-DIMETHYL-5,8-DIOXO-5,8-DIHYDRO-1-NAPHTHALENYL BENZOATE is a complex organic compound characterized by its unique structure, which includes benzoyloxy and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZOYLOXY)-6,7-DIMETHYL-5,8-DIOXO-5,8-DIHYDRO-1-NAPHTHALENYL BENZOATE typically involves multi-step organic reactions. One common method includes the esterification of 4-hydroxy-6,7-dimethyl-5,8-dioxo-5,8-dihydro-1-naphthalenyl with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(BENZOYLOXY)-6,7-DIMETHYL-5,8-DIOXO-5,8-DIHYDRO-1-NAPHTHALENYL BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzoyloxy or naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Scientific Research Applications
4-(BENZOYLOXY)-6,7-DIMETHYL-5,8-DIOXO-5,8-DIHYDRO-1-NAPHTHALENYL BENZOATE has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(BENZOYLOXY)-6,7-DIMETHYL-5,8-DIOXO-5,8-DIHYDRO-1-NAPHTHALENYL BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Peroxide: Used in acne treatment and as a polymerization initiator.
Benzyl Benzoate: Employed as a topical treatment for scabies and lice.
Benzophenone: Utilized in organic synthesis and as a UV blocker in sunscreens.
Uniqueness
4-(BENZOYLOXY)-6,7-DIMETHYL-5,8-DIOXO-5,8-DIHYDRO-1-NAPHTHALENYL BENZOATE is unique due to its specific structural features and the combination of benzoyloxy and naphthalene moieties
Properties
CAS No. |
57998-98-8 |
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Molecular Formula |
C26H18O6 |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
(4-benzoyloxy-6,7-dimethyl-5,8-dioxonaphthalen-1-yl) benzoate |
InChI |
InChI=1S/C26H18O6/c1-15-16(2)24(28)22-20(32-26(30)18-11-7-4-8-12-18)14-13-19(21(22)23(15)27)31-25(29)17-9-5-3-6-10-17/h3-14H,1-2H3 |
InChI Key |
LPLVIXJGZXJADR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C=CC(=C2C1=O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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